DDQ excels in dehydrogenation reactions, removing hydrogen atoms from organic molecules. This process is particularly useful for:
DDQ can act as a deprotecting agent, cleaving specific functional groups used to protect other functionalities in a molecule during synthesis. This allows for the controlled removal of the protecting group and the revelation of the desired functional group. Some examples include:
Beyond dehydrogenation and deprotection, DDQ finds application in other areas of scientific research:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone has the chemical formula C₈Cl₂N₂O₂ and a molar mass of approximately 227.01 g/mol. This compound is characterized by its two chlorine atoms and two cyano groups attached to a benzoquinone structure. It appears as a yellow to orange crystalline solid with a melting point ranging from 209 to 214 °C . The compound is commonly referred to as DDQ (Dichloro-Dicyanobenzoquinone) and is recognized for its role as a powerful oxidizing agent.
DDQ is a toxic compound and should be handled with caution. Here are some safety concerns:
The reactivity of this compound is primarily due to the presence of the electron-withdrawing cyano groups and the quinone structure, which stabilize the resulting radical species during reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone exhibits notable biological activity:
The synthesis of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone can be achieved through several methods:
The applications of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone are diverse:
Studies on interaction mechanisms involving 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone have revealed:
Several compounds share structural similarities with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1,4-Benzoquinone | C₆H₄O₂ | Simple quinone structure without halogens |
2-Chloro-1,4-benzoquinone | C₆H₄ClO₂ | Contains one chlorine atom |
5-Cyano-2-hydroxybenzoic acid | C₇H₅NO₃ | Contains a hydroxyl group and one cyano group |
What sets 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone apart from these similar compounds is its dual halogenation and dicyano functionality. These features enhance its electron-withdrawing capacity and reactivity compared to simpler derivatives. Its unique properties make it particularly valuable in synthetic chemistry as a versatile oxidizing agent.
DDQ was first synthesized in 1906 by J. Thiele and F. Günther through a six-step process involving cyanation and chlorination of chloranil. Despite its early discovery, DDQ remained obscure until the 1960s, when its potential as a dehydrogenation agent in steroid chemistry was recognized. The compound’s ability to abstract hydrides from saturated substrates, converting tetralin to naphthalene ($$ \text{C}{10}\text{H}{12} \rightarrow \text{C}{10}\text{H}8 $$), sparked interest in its mechanistic versatility. By 1965, a streamlined single-step chlorination method using 2,3-dicyanohydroquinone and nitric acid was developed, enabling scalable production.
Modern industrial synthesis of DDQ involves two key steps:
A 2021 patent (CN102260192A) introduced a novel chlorination technique using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$), reducing reaction times and improving yields. Commercial DDQ is stabilized in mineral acids to prevent hydrolysis, which releases toxic hydrogen cyanide ($$ \text{HCN} $$).
Property | Value |
---|---|
Molecular Weight | 227.01 g/mol |
Melting Point | 213–215°C (decomposes) |
Solubility | Benzene, dioxane, acetic acid |
Oxidation Potential | +1.0 V (vs. SCE in acetonitrile) |
DDQ’s utility extends beyond stoichiometric dehydrogenation. Key advancements include:
Recent studies highlight DDQ’s role in catalytic cycles when paired with co-oxidants like oxygen or $$ \text{NaNO}_2 $$, reducing its stoichiometric demand by 90%.
DDQ outperforms traditional quinones like chloranil ($$ \text{C}6\text{Cl}4\text{O}_2 $$) due to:
Parameter | DDQ | Chloranil |
---|---|---|
Oxidation Potential | +1.0 V | +0.71 V |
Reaction Rate (Phenols) | 5500× faster | Baseline |
Regioselectivity | Favors Δ1,4-dehydrogenation | Favors Δ4,6-dehydrogenation |
Solubility | High in polar aprotic solvents | Limited to nonpolar solvents |
For instance, in steroid ketone dehydrogenation, DDQ selectively generates Δ1,4-3-ketosteroids, whereas chloranil produces Δ4,6 isomers. Additionally, DDQ’s electron-withdrawing cyano groups enhance its electrophilicity, enabling reactions with sterically hindered substrates.
DDQ excels in hydride abstraction from activated C–H bonds, such as those in 1,4-dihydropyridines and allylic alcohols. Kinetic studies using Mayr’s electrophilicity scale (E) revealed that hydride transfer from tributylstannane (Bu3SnH) to DDQ follows a polar mechanism with a second-order rate constant log k₂(20°C) = −2.1 [4]. Isotope-labeling experiments confirmed that C–H donors transfer hydrogen to DDQ’s carbonyl oxygen, while Sn–H and B–H donors target cyano-substituted carbons [4]. This dichotomy arises from differences in donor electronegativity and orbital overlap.
DFT investigations using the B3LYP functional elucidated the transition states of hydride transfers. For cyclohexa-1,4-diene oxidation, the hydride abstraction barrier was calculated as 18.3 kcal·mol⁻¹, with DDQ’s cyano groups stabilizing the transition state through inductive effects [4]. Intrinsic reaction coordinate (IRC) analyses confirmed that the reaction proceeds via a concerted asynchronous pathway, where partial hydride transfer precedes full bond cleavage [4].
DDQ generates radical intermediates through hydrogen-atom transfer (HAT) or SET. In the oxidation of 1,4-dihydropyridines, DDQ abstracts a hydrogen atom, forming a dihydropyridyl radical cation (Py-H- ⁺) and DDQ- ⁻ [3]. Subsequent deprotonation yields a hydropyridyl radical (Py-H- ), which undergoes further oxidation to aromatic pyridines [3]. Electron paramagnetic resonance (EPR) studies detected these radicals, confirming their role in dehydrogenation [5].
Radical coupling between DDQ- ⁻ and substrate-derived radicals can form quinol ethers. For example, silyl enol ethers react with DDQ via SET, generating C–O linked adducts through radical recombination [5]. However, these pathways are often non-productive, as quinol ethers resist further oxidation to dehydrogenated products [5].
In its native quinone state, DDQ exhibits a reduction potential of E₁/₂ = +0.51 V vs. SCE, enabling oxidation of substrates with potentials below this threshold [6]. The electron-withdrawing cyano and chloro groups enhance its electrophilicity, making it a strong two-electron oxidant.
One-electron reduction of DDQ produces a semiquinone radical anion (DDQ- ⁻), characterized by a broad EPR signal at g = 2.004 [3]. This intermediate participates in radical chain processes but is less stable than the fully reduced hydroquinone.
Two-electron reduction converts DDQ to DDQH₂ (hydroquinone), which is resistant to re-oxidation under mild conditions [3]. In methanol, DDQH₂ forms via proton-coupled electron transfer (PCET), with a pKa of 4.2 for the first protonation step [3].
DFT studies at the M06-2X/6-31+G(d,p) level have mapped DDQ’s reaction coordinates. For example, the oxidative cyclization of N-aroylhydrazones proceeds through a zwitterionic transition state with a ΔG‡ of 22.7 kcal·mol⁻¹ [1]. Natural bond orbital (NBO) analysis revealed charge transfer from the substrate’s lone pair to DDQ’s π* orbitals during SET [2].
Transition state models for hydride abstraction predict a linear correlation between substrate ionization potential (I D) and reaction rate [4]. For Bu3SnH, the TS exhibits a Sn–H–C(quinone) angle of 168°, indicating near-linear geometry conducive to hydride transfer [4].
TD-DFT simulations of DDQ’s excited states revealed a lowest unoccupied molecular orbital (LUMO) energy of −3.2 eV, consistent with its strong electron-accepting capacity [2]. Charge-transfer excitations in DDQ-substrate complexes involve transitions from the donor’s HOMO to DDQ’s LUMO, with oscillator strengths (f) up to 0.45 [2].
Acute Toxic